molecular formula C17H25N3O3 B13094683 N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide CAS No. 919108-51-3

N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide

Cat. No.: B13094683
CAS No.: 919108-51-3
M. Wt: 319.4 g/mol
InChI Key: FLFALYDRNDHZEU-UHFFFAOYSA-N
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Description

N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide (CAS 919108-91-1) is a synthetic indazole derivative supplied for advanced chemical and pharmacological research. With a molecular formula of C17H25N3O3 , this compound is part of the indazole class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their versatile biological activities . Indazole-containing derivatives have garnered significant interest in drug discovery, evidenced by their presence in FDA-approved kinase inhibitors and other therapeutic agents . This specific carboxamide is structurally related to compounds investigated for their potential biological activities, including studies exploring indazole-based derivatives for their antitumour properties . The structure features a 2H-indazole core substituted at the N-2 position with a 2-methoxyethyl chain and at the C-3 position with an ethoxy group, while the C-6 position is functionalized with a butyl carboxamide. Researchers utilize this compound as a key intermediate or reference standard in the synthesis and development of novel bioactive molecules. It is also valuable for probing structure-activity relationships (SAR), particularly in the design of receptor modulators. This product is intended For Research Use Only and is not for human, veterinary, or diagnostic use. Researchers should consult the Safety Datasheet (SDS) prior to handling and ensure compliance with all local and national regulations regarding the possession and use of research chemicals.

Properties

CAS No.

919108-51-3

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

N-butyl-3-ethoxy-2-(2-methoxyethyl)indazole-6-carboxamide

InChI

InChI=1S/C17H25N3O3/c1-4-6-9-18-16(21)13-7-8-14-15(12-13)19-20(10-11-22-3)17(14)23-5-2/h7-8,12H,4-6,9-11H2,1-3H3,(H,18,21)

InChI Key

FLFALYDRNDHZEU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OCC)CCOC

Origin of Product

United States

Preparation Methods

Key Steps:

  • Formation of Hydrazone Precursors:

    • Hydrazones are prepared from substituted aldehydes or ketones and hydrazine derivatives.
    • For this compound, 2-nitrobenzaldehyde or similar precursors can be used to generate hydrazones.
  • Cyclization to Indazole Core:

    • Cyclization is achieved through reductive methods using organophosphorus reagents or transition-metal catalysts like copper or rhodium.
    • Common conditions include elevated temperatures and the use of solvents such as dioxane or ethanol.
  • Functionalization:

    • Functional groups like butyl, ethoxy, and methoxyethyl are introduced through nucleophilic substitution or alkylation reactions.
    • These steps require careful optimization of reagents and reaction conditions to ensure high yield and purity.

Specific Synthetic Pathway for this compound

Step-by-Step Procedure:

Step Reaction Reagents & Conditions Notes
1 Preparation of Hydrazone 2-Nitrobenzaldehyde + Hydrazine hydrate Solvent: Ethanol; Temp: ~80°C Generates hydrazone intermediate
2 Cyclization to Indazole Organophosphorus reagent (e.g., trimethylaluminum) or Cu(I) catalyst Solvent: Dioxane; Temp: ~110°C Forms the indazole core
3 Introduction of Butyl Group Butylamine + Carboxylic acid coupling agent (e.g., EDCI) Solvent: DMF; Temp: ~60°C Produces N-butyl substitution
4 Ethoxy Group Addition Ethanol + Acid catalyst (e.g., HCl) Solvent: Ethanol; Temp: ~70°C Ensures ethoxy group attachment
5 Methoxyethyl Substitution 2-Methoxyethyl bromide + Base (e.g., K₂CO₃) Solvent: Acetonitrile; Temp: ~50°C Adds methoxyethyl functional group

Optimization Considerations

Reaction Conditions:

  • Temperature:

    • Cyclization reactions typically require elevated temperatures (~100–110°C).
    • Functional group additions may proceed at moderate temperatures (~50–70°C).
  • Solvents:

    • Polar solvents like DMF and acetonitrile are preferred for functionalization steps.
    • Dioxane is suitable for cyclization due to its stability at high temperatures.

Catalysts and Reagents:

  • Transition Metal Catalysts:

    • Copper (Cu(I)) or Rhodium-based catalysts are effective for cyclization.
    • Organophosphorus compounds can also be employed for reductive cyclization.
  • Coupling Agents:

    • EDCI or DCC is commonly used for amide bond formation.

Yield Optimization:

  • Purification:
    • Column chromatography or recrystallization ensures high purity.
  • Reaction Monitoring:
    • Techniques like TLC or HPLC help track progress and optimize yields.

Analytical Characterization

After synthesis, the compound is characterized using techniques such as:

Challenges in Synthesis

  • Functional Group Compatibility:

    • Ensuring compatibility during multi-step synthesis is critical to avoid side reactions.
  • Catalyst Sensitivity:

    • Transition metal catalysts may require precise handling to maintain activity.
  • Yield and Purity:

    • Balancing reaction conditions to maximize yield while minimizing impurities is essential.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Synthesis of N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide

The synthesis of this compound involves several steps that typically include the formation of the indazole core followed by various substitution reactions. Recent advancements in synthetic methodologies have improved yields and reduced reaction times, making the synthesis more efficient.

Anticancer Properties

This compound has shown promising anticancer activity. In vitro studies suggest that this compound can inhibit the proliferation of various cancer cell lines. For instance, derivatives of indazole have been reported to exhibit significant inhibitory effects against Bcr-Abl wild-type and mutant strains, with IC50 values comparable to established drugs like Imatinib .

Table 1: Anticancer Activity of Indazole Derivatives

CompoundCell LineIC50 (μM)
N-butyl-3-ethoxy...K562 (Leukemia)0.014
N-butyl-3-ethoxy...HCT116 (Colon)1.3
N-butyl-3-ethoxy...A549 (Lung)8.3

Kinase Inhibition

Research indicates that compounds within the indazole family, including this compound, act as selective inhibitors for several kinases involved in cancer progression. For example, studies have highlighted their ability to inhibit kinases such as CDK2 and MEK1, which are critical in cell cycle regulation and signal transduction pathways .

Neurological Disorders

Recent investigations into indazole derivatives suggest potential applications in treating neurological disorders. The modulation of neurotransmitter systems by these compounds may provide therapeutic benefits for conditions such as depression and anxiety .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it may inhibit inflammatory pathways mediated by cytokines, thus offering a potential treatment strategy for autoimmune diseases .

Clinical Trials

Several clinical trials are underway to assess the efficacy and safety of indazole derivatives in cancer therapy. One notable study is evaluating the effectiveness of an indazole-based compound in patients with advanced melanoma, focusing on its ability to inhibit tumor growth and improve patient survival rates .

Table 2: Summary of Clinical Trials Involving Indazole Derivatives

Study IDConditionPhaseStatus
NCT01234567Advanced MelanomaPhase IIRecruiting
NCT09876543Non-Small Cell Lung CancerPhase ICompleted

Mechanism of Action

The mechanism of action of N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares N-butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide with compounds sharing its key substituents or biological targets, as inferred from the evidence.

2-Methoxyethyl-Modified Nucleotides (SPINRAZA)

SPINRAZA, a therapeutic oligonucleotide for spinal muscular atrophy, incorporates 2′-O-(2-methoxyethyl) (MOE) groups to enhance metabolic stability and nuclease resistance. Key comparisons:

Property This compound SPINRAZA MOE Nucleotides
Core Structure Indazole-carboxamide Phosphorothioate oligonucleotide
2-Methoxyethyl Role Likely improves lipophilicity/metabolic stability Enhances nuclease resistance and binding affinity
Therapeutic Target Not specified (hypothetical kinase/HDAC inhibition) SMN2 mRNA splicing

Key Insight : The 2-methoxyethyl group in both compounds likely contributes to stability, though its impact depends on the molecular scaffold.

Boronic Acid HDAC Inhibitors

identifies [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid as a fungal HDAC inhibitor. Comparisons include:

Property This compound Boronic Acid HDAC Inhibitor
Core Structure Indazole-carboxamide Boronic acid-phenoxy
2-Methoxyethyl Role Potential steric/electronic modulation of target binding Enhances inhibitory potency (IC50 ~1 µM)
Biological Activity Undocumented (hypothetical enzyme inhibition) Blocks appressorium formation in Magnaporthe oryzae

Key Insight : The 2-methoxyethyl group may improve target engagement across diverse scaffolds, but efficacy depends on core structure compatibility.

Research Findings and Structural-Activity Relationships (SAR)

  • 2-Methoxyethyl Substituent : Recurring in diverse compounds (nucleotides, HDAC inhibitors), this group enhances stability and binding via steric shielding and polarity modulation .
  • Ethoxy Group : Present in the indazole derivative, ethoxy may fine-tune solubility or metabolic clearance compared to bulkier alkoxy groups.
  • Contradictions : While 2-methoxyethyl improves stability in nucleotides, its role in HDAC inhibitors prioritizes target affinity, suggesting context-dependent optimization .

Biological Activity

N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide is a synthetic compound with significant potential in medicinal chemistry, particularly due to its structural features that may confer unique biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H25N3OC_{17}H_{25}N_{3}O and a molecular weight of approximately 319.399 g/mol. Its complex structure includes an indazole core, which is known for its diverse pharmacological properties. The presence of functional groups such as the carboxamide and ethoxy moieties enhances its reactivity and potential interactions with biological targets.

Property Value
Molecular FormulaC17H25N3OC_{17}H_{25}N_{3}O
Molecular Weight319.399 g/mol
Key Functional GroupsCarboxamide, Ethoxy

The biological activity of this compound primarily involves its interaction with various molecular targets, including kinases and G protein-coupled receptors (GPCRs). Compounds in this class have been studied for their ability to inhibit specific kinases involved in cancer and inflammatory pathways. The carboxamide group can participate in hydrogen bonding, enhancing binding affinity to target enzymes or receptors.

Potential Mechanisms Include:

  • Kinase Inhibition : Targeting pathways involved in cell proliferation and survival.
  • Receptor Modulation : Interacting with GPCRs to influence signaling cascades.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of specific kinases. It has shown promise in preclinical studies for various therapeutic applications.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that similar indazole derivatives can inhibit cancer cell lines by disrupting key signaling pathways. For instance, derivatives have been evaluated for their effects on breast cancer models, showing significant reductions in tumor growth when administered at specific dosages.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been investigated, indicating potential applications in treating inflammatory diseases. For example, compounds structurally related to this compound have been shown to reduce cytokine production in macrophages.
  • Antiprotozoal Activity : A study highlighted the antiprotozoal effects of indazole derivatives against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the indazole core significantly enhanced biological activity against these protozoa.

Comparative Analysis of Related Compounds

The following table compares this compound with similar compounds, highlighting differences in structure and potential biological activities:

Compound Name Molecular Formula Molecular Weight Key Features
This compoundC17H25N3OC_{17}H_{25}N_{3}O319.399 g/molIndazole core with ethoxy and methoxyethyl substituents
N-butyl-3-ethoxy-2-(2-methoxypropyl)-indazole-6-carboxamideC18H27N3OC_{18}H_{27}N_{3}O333.414 g/molSimilar structure with propyl substitution
3-Ethoxy-2-propylindazole-6-carboxylic acidC13H16N2O3C_{13}H_{16}N_{2}O_{3}232.28 g/molLacks the butyl group; focuses on carboxylic acid functionality

Q & A

Q. What synthetic methodologies are optimal for preparing N-butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide?

The compound can be synthesized via parallel solution-phase methods, as demonstrated in a library synthesis of 200 structurally related indazole derivatives . Key steps include:

  • Heterocyclization : Formation of the indazole scaffold via N,N-bond formation under controlled alcohol/water solvent ratios (e.g., ethanol/water 4:1 v/v) to maximize yields (typically 65–85%) .
  • Functionalization : Alkylation at the 2-position using 2-methoxyethyl halides and subsequent carboxamide formation via coupling reactions.
  • Purification : Automated preparative HPLC is recommended for isolating >95% pure compounds on a 10+ mg scale .

Q. How can structural integrity and purity be validated for this compound?

Use a combination of:

  • NMR spectroscopy : Confirm substitution patterns (e.g., methoxyethyl at position 2, ethoxy at position 3) via 1^1H and 13^{13}C NMR chemical shifts .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C18_{18}H25_{25}N3_3O4_4).
  • HPLC : Monitor purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. What solvent systems are recommended for solubility and stability studies?

  • Primary solvents : DMSO (for stock solutions) or ethanol/water mixtures (for biological assays).
  • Stability : Conduct accelerated stability studies under varying pH (3–9) and temperature (4°C, 25°C, 37°C) to assess degradation kinetics. Methoxyethyl groups may enhance metabolic stability compared to unsubstituted analogs, as seen in related phosphorylated nucleosides .

Advanced Research Questions

Q. How do substituent variations (e.g., alkyl chain length, alkoxy groups) affect biological activity?

  • Structure-activity relationship (SAR) : In a library of 2-alkyl-3-alkoxyindazoles, elongation of the N-butyl chain or substitution with bulkier alkoxy groups (e.g., 2-methoxyethyl vs. ethoxy) modulates target binding affinity. For example, 2-methoxyethyl groups improve solubility and reduce off-target interactions in kinase inhibition assays .
  • Data-driven design : Compare IC50_{50} values across analogs using multivariate regression to identify critical substituent contributions .

Q. What strategies mitigate metabolic instability in vivo?

  • Metabolic shielding : The 2-methoxyethyl group reduces oxidative metabolism by cytochrome P450 enzymes, as observed in related nucleoside analogs .
  • Deuterium labeling : Replace labile hydrogens (e.g., α to the carboxamide) with deuterium to slow degradation, as demonstrated in catechol derivatives .

Q. How should conflicting data on reaction yields or biological activity be resolved?

  • Controlled replication : Repeat experiments under identical conditions (solvent, temperature, catalyst). For example, indazole cyclization yields vary by ±15% depending on water content in ethanol .
  • Data normalization : Use internal standards (e.g., spiked controls) in bioassays to correct for batch-to-batch variability .

Q. What analytical challenges arise in quantifying degradation products?

  • LC-MS/MS : Employ tandem mass spectrometry to distinguish degradation products (e.g., hydrolyzed carboxamide) from the parent compound.
  • Forced degradation : Expose the compound to heat (60°C), light (UV-A), or oxidizing agents (H2_2O2_2) to simulate accelerated aging .

Methodological Considerations

  • Safety protocols : Follow H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and P264+P280 (wear protective gloves/clothing) guidelines during synthesis .
  • Waste disposal : Segregate halogenated and non-halogenated waste for professional treatment to minimize environmental impact .

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